Cas no 40793-86-0 (3-(4-Methoxy-3-methylphenyl)-1-propene)

3-(4-Methoxy-3-methylphenyl)-1-propene Chemical and Physical Properties
Names and Identifiers
-
- 4-Allyl-2-methylanisole
- 1-methoxy-2-methyl-4-prop-2-enylbenzene
- 3-(4-Methoxy-3-methylphenyl)-1-propene
- 3-(4-Methoxy-3-methylphenyl)prop-1-ene
- 40793-86-0
- MFCD09801079
- DB-367289
- 1-methoxy-2-methyl-4-(prop-2-en-1-yl)benzene
- SCHEMBL10732559
- DTXSID00641134
- AKOS016016769
-
- MDL: MFCD09801079
- Inchi: InChI=1S/C11H14O/c1-4-5-10-6-7-11(12-3)9(2)8-10/h4,6-8H,1,5H2,2-3H3
- InChI Key: LBZCOWOTAUEBTI-UHFFFAOYSA-N
- SMILES: C=CCC1=CC=C(C(=C1)C)OC
Computed Properties
- Exact Mass: 162.104465066Da
- Monoisotopic Mass: 162.104465066Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 3.3
3-(4-Methoxy-3-methylphenyl)-1-propene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 200170-5g |
3-(4-Methoxy-3-methylphenyl)-1-propene |
40793-86-0 | 97% | 5g |
£660.00 | 2022-03-01 | |
abcr | AB234250-5 g |
4-Allyl-2-methylanisole |
40793-86-0 | 5g |
€938.80 | 2023-04-27 | ||
Fluorochem | 200170-25g |
3-(4-Methoxy-3-methylphenyl)-1-propene |
40793-86-0 | 97% | 25g |
£1690.00 | 2022-03-01 | |
A2B Chem LLC | AD33172-2g |
3-(4-Methoxy-3-methylphenyl)-1-propene |
40793-86-0 | 97% | 2g |
$548.00 | 2024-04-20 | |
A2B Chem LLC | AD33172-1g |
3-(4-Methoxy-3-methylphenyl)-1-propene |
40793-86-0 | 97% | 1g |
$375.00 | 2024-04-20 | |
abcr | AB234250-1 g |
4-Allyl-2-methylanisole |
40793-86-0 | 1g |
€364.80 | 2023-04-27 | ||
abcr | AB234250-1g |
4-Allyl-2-methylanisole |
40793-86-0 | 1g |
€364.80 | 2023-09-12 | ||
TRC | M084765-250mg |
3-(4-Methoxy-3-methylphenyl)-1-propene |
40793-86-0 | 250mg |
$ 255.00 | 2022-06-04 | ||
TRC | M084765-500mg |
3-(4-Methoxy-3-methylphenyl)-1-propene |
40793-86-0 | 500mg |
$ 425.00 | 2022-06-04 | ||
abcr | AB234250-5g |
4-Allyl-2-methylanisole |
40793-86-0 | 5g |
€938.80 | 2023-09-12 |
3-(4-Methoxy-3-methylphenyl)-1-propene Related Literature
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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3. Book reviews
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on 3-(4-Methoxy-3-methylphenyl)-1-propene
Professional Introduction to Compound with CAS No. 40793-86-0 and Product Name: 3-(4-Methoxy-3-methylphenyl)-1-propene
The compound with the CAS number 40793-86-0 and the product name 3-(4-Methoxy-3-methylphenyl)-1-propene represents a significant area of interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in various chemical and biological contexts. The presence of a propene group and a substituted phenyl ring makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 3-(4-Methoxy-3-methylphenyl)-1-propene, which has opened up new avenues for its utilization in pharmaceutical research. The methoxy and methyl substituents on the phenyl ring contribute to the compound's reactivity, making it a valuable building block for constructing more intricate molecular architectures. This reactivity has been leveraged in the synthesis of various bioactive compounds, including those with potential antimicrobial and anti-inflammatory properties.
In the realm of medicinal chemistry, the structural motif of 3-(4-Methoxy-3-methylphenyl)-1-propene has been explored for its ability to interact with biological targets. The phenyl ring, with its electron-donating substituents, can modulate the electronic properties of adjacent functional groups, influencing the compound's binding affinity and pharmacological activity. This has led to investigations into its derivatives as potential leads for drug discovery programs targeting neurological disorders, cancer, and infectious diseases.
One particularly intriguing aspect of 3-(4-Methoxy-3-methylphenyl)-1-propene is its role as a precursor in the synthesis of photoactive compounds. The conjugated system formed by the propene group and the aromatic ring allows for tunable optical properties, making it suitable for applications in photodynamic therapy and organic electronics. Researchers have demonstrated that modifications to this core structure can lead to materials with enhanced light absorption and emission characteristics, which are critical for developing advanced imaging techniques and optoelectronic devices.
The chemical synthesis of 3-(4-Methoxy-3-methylphenyl)-1-propene involves multi-step reactions that highlight the compound's synthetic utility. Common synthetic routes include Friedel-Crafts alkylation followed by Grignard addition or cross-coupling reactions such as Suzuki or Heck couplings. These methods not only provide access to the target molecule but also showcase the compound's compatibility with a wide range of functionalization strategies. This flexibility is particularly valuable in drug discovery pipelines, where rapid access to structurally diverse analogs is often required.
From a computational chemistry perspective, 3-(4-Methoxy-3-methylphenyl)-1-propene has been studied to understand its molecular interactions at a quantum mechanical level. Advanced computational methods have been employed to predict its electronic structure, spectroscopic properties, and potential binding modes with biological targets. These studies have provided insights into how subtle changes in its structure can influence its reactivity and function, guiding experimental efforts toward more effective molecular design.
The pharmaceutical industry has taken note of the potential of 3-(4-Methoxy-3-methylphenyl)-1-propene as a key intermediate in drug development. Several companies have initiated programs to explore its derivatives as candidates for treating various diseases. Preclinical studies have shown promising results for certain analogs in models of inflammation and pain management, highlighting the therapeutic relevance of this molecular scaffold. As research progresses, it is expected that more targeted applications will be uncovered, further solidifying its importance in medicinal chemistry.
Environmental considerations also play a role in the utilization of 3-(4-Methoxy-3-methylphenyl)-1-propene. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional methods, aligning with broader sustainability goals in chemical manufacturing. These innovations not only make production more efficient but also contribute to reducing the environmental footprint of pharmaceutical synthesis.
In conclusion, 3-(4-Methoxy-3-methylphenyl)-1-propene (CAS No. 40793-86-0) stands as a testament to the ingenuity of modern organic chemistry. Its unique structural features and versatile reactivity make it a valuable asset in both academic research and industrial applications. As our understanding of molecular interactions deepens, it is likely that this compound will continue to inspire new discoveries across multiple disciplines, from medicine to materials science.
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